(E)-4-bromobenzyl 2-(3-((tert-butoxycarbonyl)amino)prop-1-en-1-yl)-6-hydroxy-4-methoxybenzoate
Overview
Description
The compound contains several functional groups, including a bromobenzyl group, a tert-butoxycarbonyl (BOC) protected amino group, and a methoxybenzoate group. The presence of these groups suggests that this compound could be used as an intermediate in organic synthesis .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple functional groups. The BOC group is a common protecting group used in organic synthesis, particularly for amines .Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, compounds with similar functional groups can undergo a variety of reactions. For example, the bromobenzyl group could undergo nucleophilic substitution, the BOC group could be removed under acidic conditions, and the ester could be hydrolyzed .Mechanism of Action
Target of Action
The compound contains a tert-butoxycarbonyl (Boc) group , which is commonly used as a protecting group for amines in organic synthesis . The presence of this group could suggest that the compound interacts with proteins or enzymes that recognize or process amines.
Biochemical Pathways
Without specific information, it’s difficult to determine the exact biochemical pathways this compound might affect. For example, a compound containing a similar structure was found to inhibit arthritis by targeting signal transducer and activator of transcription 3 .
Action Environment
The action, efficacy, and stability of the compound can be influenced by various environmental factors such as pH, temperature, and the presence of other molecules. For example, the Boc group can be removed under acidic conditions , which could potentially activate the compound in certain environments.
Properties
IUPAC Name |
(4-bromophenyl)methyl 2-hydroxy-4-methoxy-6-[3-[(2-methylpropan-2-yl)oxycarbonylamino]prop-1-enyl]benzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26BrNO6/c1-23(2,3)31-22(28)25-11-5-6-16-12-18(29-4)13-19(26)20(16)21(27)30-14-15-7-9-17(24)10-8-15/h5-10,12-13,26H,11,14H2,1-4H3,(H,25,28) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PZCOODTUUFZETQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC=CC1=C(C(=CC(=C1)OC)O)C(=O)OCC2=CC=C(C=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26BrNO6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
492.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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